Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 67625-37-0
VCID: VC3731356
InChI: InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=CN2C=C(C=CC2=N1)Br
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol

Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

CAS No.: 67625-37-0

Cat. No.: VC3731356

Molecular Formula: C10H9BrN2O2

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate - 67625-37-0

Specification

CAS No. 67625-37-0
Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
IUPAC Name ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Standard InChI InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3
Standard InChI Key MWDCKDQQAFZDOH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN2C=C(C=CC2=N1)Br
Canonical SMILES CCOC(=O)C1=CN2C=C(C=CC2=N1)Br

Introduction

Structural and Physical Properties

Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a bicyclic heterocyclic compound with the molecular formula C₁₀H₉BrN₂O₂ and a molecular weight of 269.09. The structure consists of an imidazo[1,2-a]pyridine core with a bromine substituent at the 6-position and an ethyl carboxylate group at the 2-position. This unique structural arrangement contributes to its chemical reactivity and biological properties .

Physical Properties

The compound exhibits specific physical characteristics that are crucial for its identification and handling in laboratory settings. These properties are summarized in the table below:

PropertyValue
Melting Point69-72°C
Density1.60±0.1 g/cm³ (Predicted)
Recommended Storage Temperature2-8°C
pKa1.58±0.50 (Predicted)
CAS Number67625-37-0
MDL NumberMFCD06659034

These physical properties indicate that the compound is a solid at room temperature with a relatively low melting point, suggesting moderate intermolecular forces. The recommended storage conditions highlight the need for refrigeration to maintain stability .

ClassificationDetails
Signal WordWarning
PictogramExclamation Mark (GHS07)
GHS Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary Statement CodesP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P405: Store locked up

The safety profile indicates that the compound is an irritant affecting the skin, eyes, and respiratory system. Proper protective equipment and handling procedures are essential when working with this substance .

Synthetic Methodologies

The synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate involves specific chemical reactions and conditions. Understanding these synthetic routes is crucial for researchers seeking to prepare or modify this compound.

General Synthetic Approach

Based on related imidazo[1,2-a]pyridine derivatives, a common synthetic route involves the reaction of appropriately substituted 2-aminopyridines with α-haloketones or α-halocarboxylic esters. For Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate specifically, the synthesis may involve:

  • Starting with a bromine-substituted 2-aminopyridine

  • Reacting with ethyl bromopyruvate in the presence of a base

  • Cyclization to form the imidazo[1,2-a]pyridine core structure with the ethyl carboxylate group at position 2

Experimental Synthesis of Related Compounds

The synthesis of structurally related compounds, such as Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, provides insights into potential synthetic routes. This synthesis involves:

  • Reaction of ethyl bromopyruvate (2.35 mmol) with 5-bromo-2,3-diaminopyridine (2.35 mmol)

  • Use of NaHCO₃ (2.35 mmol) as a base

  • Conducting the reaction in ethanol under reflux conditions

  • Extraction with dichloromethane

  • Purification by recrystallization in hexane to obtain yellow crystals of the product

This synthetic approach might be adapted for the preparation of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate by using appropriate starting materials.

Chemical Reactivity

Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate exhibits specific reactivity patterns due to its structural features, making it valuable in organic synthesis.

Reactive Sites

The compound contains several reactive sites:

  • The bromine at position 6 is susceptible to nucleophilic aromatic substitution reactions

  • The ethyl carboxylate group can undergo hydrolysis, transesterification, or reduction

  • The imidazo[1,2-a]pyridine core can participate in electrophilic or nucleophilic reactions

These reactive sites allow for diverse chemical transformations, enabling the synthesis of a variety of derivatives with potential biological activities.

Biological Activities and Applications

Imidazo[1,2-a]pyridine derivatives, including Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, are known for their wide range of biological activities. This makes them important scaffolds in medicinal chemistry and drug discovery.

Medicinal Chemistry Applications

Imidazo[1,2-a]pyridine derivatives serve as intermediates in the synthesis of biologically active and medicinally useful agents, particularly:

  • Antiviral agents

  • Anticonvulsant compounds

  • Cyclin-dependent kinase (CDK) inhibitors with potential anticancer properties

The specific bromine substitution at position 6 and the ethyl carboxylate group at position 2 in Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate may confer unique biological properties or serve as sites for further functionalization to enhance bioactivity.

Structural Insights from Crystallographic Studies

Crystallographic studies of related compounds provide insights into the structural characteristics of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate.

Molecular Conformation

Studies on the related compound Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate reveal interesting conformational features:

  • The fused imidazo[1,2-a]pyridine ring system is nearly planar

  • The orientation of the ethyl carboxylate group can vary significantly relative to the ring system

  • In some cases, the ethyl group is almost perpendicular to the imidazo[1,2-a]pyridine system, as indicated by C-O-C-C torsion angles

These conformational characteristics likely apply to Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate as well, with potential implications for its reactivity and biological activity.

Intermolecular Interactions

Crystal packing studies of related compounds indicate the formation of intermolecular hydrogen bonds involving:

  • N-H···O hydrogen bonds

  • C-H···O hydrogen bonds

These interactions contribute to the three-dimensional network in the crystal structure and may influence the physical properties of the compound .

Related Compounds and Structural Analogs

Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate belongs to a broader family of imidazo[1,2-a]pyridine derivatives with varying substituents and biological activities.

Structural Analogs

Some important structural analogs include:

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate: Contains an additional amino group at position 8

  • 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: The hydrolyzed form with a free carboxylic acid group instead of an ethyl ester

  • Imidazo[1,2-a]pyridine-2-carboxylate derivatives with different substituents at position 6

These structural variations can significantly affect the physical, chemical, and biological properties of the compounds.

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